Cas no 945244-29-1 (5-Bromo-2-fluoro-4-methylaniline)

5-Bromo-2-fluoro-4-methylaniline structure
945244-29-1 structure
Nombre del producto:5-Bromo-2-fluoro-4-methylaniline
Número CAS:945244-29-1
MF:C7H7BrFN
Megavatios:204.03958439827
MDL:MFCD11504886
CID:857394

5-Bromo-2-fluoro-4-methylaniline Propiedades químicas y físicas

Nombre e identificación

    • 5-BROMO-2-FLUORO-4-METHYLANILINE
    • 5-bromo-2-fluoro-4-methylbenzenamine
    • (5-Bromo-2-fluoro-4-methylphenyl)amine
    • 5-Bromo-2-fluoro-4-methyl-phenylamine
    • VPENPNZYTNWJNP-UHFFFAOYSA-N
    • 5-bromo-2-fluoro-4-methylphenylamine
    • FCH1404137
    • AS00121
    • PC10501
    • SY036597
    • AX8229569
    • ST24023917
    • V9444
    • 5-Bromo-2-fluoro-4-methylbenzenamine (ACI)
    • 5-Bromo-2-fluoro-4-methylaniline
    • MDL: MFCD11504886
    • Renchi: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
    • Clave inchi: VPENPNZYTNWJNP-UHFFFAOYSA-N
    • Sonrisas: FC1C(N)=CC(Br)=C(C)C=1

Atributos calculados

  • Calidad precisa: 202.97500
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 120
  • Superficie del Polo topológico: 26

Propiedades experimentales

  • Denso: 1.589
  • Punto de ebullición: 244 ºC
  • Punto de inflamación: 101 ºC
  • PSA: 26.02000
  • Logp: 3.06000

5-Bromo-2-fluoro-4-methylaniline Información de Seguridad

5-Bromo-2-fluoro-4-methylaniline Datos Aduaneros

  • Código HS:2921430090
  • Datos Aduaneros:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Bromo-2-fluoro-4-methylaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-W022307-100g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 99.90%
100g
$1786.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069015-100mg
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 98%
100mg
¥62.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069015-25g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 98%
25g
¥3319.00 2024-04-24
abcr
AB272380-250mg
5-Bromo-2-fluoro-4-methylaniline, 97%; .
945244-29-1 97%
250mg
€80.40 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B839755-250mg
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 98%
250mg
¥126.90 2022-09-02
Chemenu
CM118516-25g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 95+%
25g
$580 2022-02-28
Fluorochem
210551-10g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 95%
10g
£245.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GT439-1g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 98%
1g
¥307.0 2022-06-10
Alichem
A013016713-1g
5-Bromo-2-fluoro-4-methylaniline
945244-29-1 97%
1g
$1460.20 2023-08-31
abcr
AB272380-10 g
5-Bromo-2-fluoro-4-methylaniline, 97%; .
945244-29-1 97%
10g
€467.00 2023-04-26

5-Bromo-2-fluoro-4-methylaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ;  0 °C; 5 h, reflux
1.2 Reagents: Tin tetrachloride Solvents: Ethanol ;  rt; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referencia
Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  275 kPa, rt
Referencia
2-Amino-6-phenyl-substituted pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  275 kPa
Referencia
Preparation of naphthyridinylphenyl ureas as Raf inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  275 kPa, rt
Referencia
2-Amino-6-phenyl-substitute pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Raf inhibitor compounds
, United States, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, -5 °C; -5 °C → rt; 30 min, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ;  275 kPa
Referencia
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells
Henry, James R.; Kaufman, Michael D.; Peng, Sheng-Bin; Ahn, Yu Mi; Caldwell, Timothy M.; et al, Journal of Medicinal Chemistry, 2015, 58(10), 4165-4179

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Water ;  2 h, rt
Referencia
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ;  0 °C; 5 h, reflux
1.2 Reagents: Water ;  cooled
1.3 Reagents: Stannous chloride Solvents: Ethanol ;  rt; 3 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

5-Bromo-2-fluoro-4-methylaniline Raw materials

5-Bromo-2-fluoro-4-methylaniline Preparation Products

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